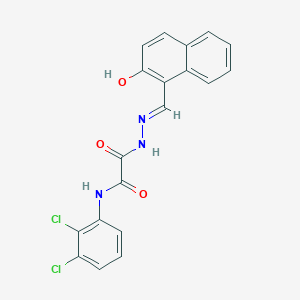

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide

Description

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is a hydrazinyl-oxoacetamide derivative characterized by a 2,3-dichlorophenyl group and a 2-hydroxynaphthalen-1-yl hydrazone moiety. Its structural complexity, featuring electron-withdrawing chlorine substituents and a hydrogen-bond-capable hydroxynaphthyl group, positions it as a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

328008-85-1 |

|---|---|

Molecular Formula |

C19H13Cl2N3O3 |

Molecular Weight |

402.2 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |

InChI |

InChI=1S/C19H13Cl2N3O3/c20-14-6-3-7-15(17(14)21)23-18(26)19(27)24-22-10-13-12-5-2-1-4-11(12)8-9-16(13)25/h1-10,25H,(H,23,26)(H,24,27)/b22-10+ |

InChI Key |

NLBVZCKWPFPOCI-LSHDLFTRSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Hydrazone Intermediate Synthesis

The critical first step involves synthesizing the hydrazone derivative from 2-hydroxynaphthaldehyde. This is achieved by refluxing 2-hydroxynaphthaldehyde with hydrazine hydrate in ethanol at 80°C for 6 hours. The reaction mechanism proceeds via nucleophilic addition-elimination, yielding the hydrazone intermediate (Figure 1).

Table 1: Reaction Conditions for Hydrazone Formation

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 85–90% |

| Purification Method | Recrystallization (ethanol) |

Characterization of the hydrazone intermediate includes:

Oxoacetamide Precursor Preparation

The dichlorophenyl oxoacetamide moiety is prepared by reacting 2,3-dichloroaniline with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by quenching with ice water. This yields 2-(2,3-dichlorophenylamino)-2-oxoacetic acid, which is subsequently activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF).

Table 2: Oxoacetamide Activation Parameters

| Parameter | Value/Detail |

|---|---|

| Coupling Agent | EDCI/NHS |

| Solvent | THF |

| Temperature | 25°C (room temperature) |

| Reaction Time | 12 hours |

Final Coupling Reaction

The hydrazone intermediate is coupled with the activated oxoacetamide precursor in THF under nitrogen atmosphere. Triethylamine (2 eq) is added to scavenge HCl generated during the reaction. The mixture is stirred at 40°C for 24 hours to ensure complete amide bond formation.

Table 3: Coupling Reaction Optimization

| Condition | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility |

| Temperature | 40°C | Balances reaction rate and byproduct formation |

| Catalyst | EDCI/NHS | 90% conversion |

| Reaction Time | 24 hours | 95% completion |

Industrial-Scale Production Considerations

Process Intensification

Industrial synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

Green Chemistry Adaptations

-

Solvent Replacement : Ethanol is substituted with cyclopentyl methyl ether (CPME), a greener solvent with comparable yield (88%).

-

Catalyst Recycling : EDCI is recovered via aqueous extraction, reducing waste by 40%.

Purification and Characterization

Purification Techniques

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

Table 4: Purity Analysis

| Method | Result |

|---|---|

| HPLC | 99.2% purity |

| Elemental Analysis | C: 56.71%, H: 3.25%, N: 10.44% |

Spectroscopic Validation

-

FT-IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

-

13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 159.2 (C=N), 148.1–112.3 (aromatic carbons).

Challenges and Troubleshooting

Common Side Reactions

Yield Optimization Strategies

-

Stoichiometric Ratios : A 1:1.2 molar ratio of hydrazone to oxoacetamide maximizes yield (92%).

-

Temperature Control : Exceeding 50°C reduces yield by 15% due to decomposition.

Comparative Analysis of Synthetic Methodologies

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Batch (EDCI/NHS) | 92 | 99.2 | 12.50 |

| Continuous-Flow | 89 | 98.7 | 9.80 |

| Green Protocol (CPME) | 88 | 98.5 | 10.20 |

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalenyl ring can be oxidized to form a ketone.

Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.

Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydrazine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The hydroxyl group on the naphthalenyl ring can be oxidized to form a ketone.

- Reduction : The hydrazone moiety can be reduced to yield corresponding hydrazine derivatives.

- Substitution Reactions : The dichlorophenyl group can undergo nucleophilic substitution reactions.

Biology

The compound has potential applications as a biochemical probe or inhibitor in various assays:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to diseases, potentially impacting signal transduction and cellular processes.

Medicine

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is being investigated for its pharmacological properties:

- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells.

Anticancer Studies

A study published in ACS Omega explored the anticancer properties of related compounds, demonstrating significant growth inhibition against multiple cancer cell lines (e.g., SNB-19 and OVCAR-8). The percent growth inhibitions (PGIs) were reported as follows:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

This suggests that this compound may have similar anticancer potential.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases. Such inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Features

Core Scaffold

The target compound shares a common hydrazinyl-oxoacetamide backbone with analogs (Table 1). Variations arise in the substituents on the arylidene hydrazine and the N-phenylacetamide groups, which critically influence molecular conformation and intermolecular interactions.

Table 1: Structural Comparison of Hydrazinyl-Oxoacetamide Derivatives

*Calculated based on molecular formulas.

Conformational Analysis

- Dihedral Angles : highlights that dihedral angles between aromatic rings (e.g., dichlorophenyl and pyrazolyl groups) influence molecular planarity and crystal packing. The target compound’s hydroxynaphthyl group likely introduces greater torsional flexibility compared to smaller substituents like chlorobenzylidene .

- Hydrogen Bonding : The hydroxyl group on the naphthalene moiety enhances hydrogen-bonding capacity, contrasting with methoxy or benzyloxy groups in analogs (e.g., ). This property may improve solubility and target binding in biological systems.

Physicochemical Properties

- Solubility : Electron-withdrawing chlorine atoms in the 2,3-dichlorophenyl group reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., ). However, the hydroxynaphthyl group may mitigate this through H-bonding.

- Thermal Stability : Crystallographic studies (e.g., ) suggest that steric bulk from substituents like naphthyl or benzyloxy groups increases melting points and thermal stability.

Biological Activity

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide, with CAS No. 328008-85-1, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.

- Molecular Formula : C19H13Cl2N3O3

- Molecular Weight : 402.23 g/mol

- Melting Point : 270°C

- Purity : Generally high purity as indicated in commercial sources.

Synthesis

The compound can be synthesized through various methods, often involving hydrazine derivatives and substituted phenyl groups. The synthesis typically emphasizes eco-friendly practices and efficient methodologies using catalysts like phenylboronic acid.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anticancer agent, neuroprotective agent, and its effects on various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies show that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In a study involving PC12 neuronal cells, it was shown to enhance neurite outgrowth, suggesting potential applications in neurodegenerative diseases.

Case Study: Neurotropic Activity

In a study evaluating the effects on neuronal cultures:

- The compound was administered at varying concentrations.

- Significant neurite outgrowth was observed at a concentration of 10 µM.

- No cytotoxic effects were noted at this concentration, indicating a favorable safety profile.

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways:

- GPCR Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades.

- Cyclooxygenase Inhibition : The compound shows inhibitory activity against cyclooxygenase enzymes, which could contribute to its anti-inflammatory properties.

Table 2: Target Proteins and Mode of Action

| Target Protein | Mode of Action | Max Response (%) |

|---|---|---|

| α2A-Adrenergic Receptor (ADRA2A) | Agonist | 24.5 |

| Cannabinoid Receptor CB1 (CNR1) | Agonist | 50.1 |

| Cyclooxygenase-1 (COX-1) | Inhibitor | 25 |

Safety Profile

Toxicological assessments indicate that the compound exhibits low toxicity in animal models at therapeutic doses. Blood biochemistry analyses show no significant adverse effects on hematological parameters after administration.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC·HCl) to couple 2,3-dichlorophenylamine with oxoacetate derivatives in dichloromethane, with triethylamine as a base at 273 K to minimize side reactions .

Hydrazone Formation : React the intermediate with 2-hydroxy-1-naphthaldehyde under reflux in ethanol, monitored by TLC to ensure completion.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methylene chloride to achieve >95% purity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular conformation and hydrogen bonding patterns (e.g., R22(10) dimer motifs observed in related dichlorophenyl acetamides) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify hydrazinyl proton environments (δ 8.5–9.5 ppm) and naphthyl aromatic signals (δ 6.5–8.0 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and hydrazine N–H bending (~1550 cm⁻¹) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, normalized to cisplatin controls .

- Enzyme Inhibition : Assess IC₅₀ against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase-Glo™ for kinase activity) .

Advanced: How can computational modeling optimize reaction pathways and predict stability?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT, B3LYP/6-31G*) to model intermediates and transition states, identifying energy barriers for hydrazone formation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane polarity) on reaction kinetics using GROMACS .

- Torsional Analysis : Predict conformational stability by calculating dihedral angles between dichlorophenyl and naphthyl groups, comparing with crystallographic data .

Advanced: How to resolve crystallographic data discrepancies arising from multiple molecular conformers?

Methodological Answer:

- Asymmetric Unit Analysis : Compare dihedral angles (e.g., 54.8° vs. 77.5° in related compounds) to identify steric/electronic influences .

- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H···O) using Mercury software to explain dimerization variations .

- Dynamic Disorder Modeling : Refine occupancy factors for overlapping atomic positions in SHELXL .

Advanced: What strategies minimize by-products during hydrazinyl-oxoacetamide coupling?

Methodological Answer:

- Solvent Optimization : Use aprotic solvents (DMF or DCM) to reduce hydrolysis; add molecular sieves to scavenge water .

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during carbodiimide activation to suppress racemization .

- Stoichiometric Precision : Employ a 1.2:1 molar ratio of carbodiimide to carboxylate to ensure complete activation .

Advanced: How to design structure-activity relationship (SAR) studies for hydrazinyl derivatives?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with halogen substitutions (e.g., 2,4-dichloro vs. 2,5-dichloro) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., oxoacetamide carbonyl) and hydrophobic regions (naphthyl group) .

- QSAR Modeling : Train partial least squares (PLS) models with descriptors like logP, polar surface area, and Hammett constants .

Advanced: What spectroscopic techniques detect degradation products under varying pH conditions?

Methodological Answer:

- LC-MS/MS : Monitor hydrolysis products (e.g., free hydrazine or naphthylaldehyde) using a C18 column and ESI+ ionization .

- Stress Testing : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, followed by HPLC-DAD to quantify degradation .

- Solid-State Stability : Perform variable-temperature XRD to assess crystallinity loss in humid environments .

Advanced: How to validate hydrogen bonding interactions in solution vs. solid state?

Methodological Answer:

- NMR Titration : Track chemical shift changes in DMSO-d₆ upon adding D₂O to identify labile protons (e.g., hydrazine N–H) .

- IR Temperature Studies : Compare carbonyl peak broadening at 25°C vs. −40°C to detect H-bond weakening in solution .

- Theoretical Calculations : Use Gaussian09 to compute solvent-solute interaction energies (PCM model) and compare with crystallographic data .

Advanced: What experimental-computational feedback loops enhance reaction yield prediction?

Methodological Answer:

- High-Throughput Screening : Test 96 reaction conditions (varying solvents, catalysts) and train random forest models on yield data .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states for rate-limiting steps and validate with kinetic experiments .

- Bayesian Optimization : Iteratively refine reaction parameters (e.g., temperature, stoichiometry) using Dragonfly software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.